N-(9-fluoro-3,4-dihydro-2H-1-benzoxepin-5-ylidene)hydroxylamine
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Overview
Description
N-(9-fluoro-3,4-dihydro-2H-1-benzoxepin-5-ylidene)hydroxylamine is a chemical compound with a molecular formula of C10H10FNO2 It is a derivative of benzoxepin, a class of compounds known for their diverse pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-fluoro-3,4-dihydro-2H-1-benzoxepin-5-ylidene)hydroxylamine typically involves the following steps:
Formation of the Benzoxepin Ring: The benzoxepin ring can be synthesized through a cyclization reaction involving appropriate precursors such as ortho-hydroxyaryl ketones and suitable reagents.
Introduction of the Fluorine Atom: The fluorine atom is introduced through a fluorination reaction, which can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Formation of the Hydroxylamine Group: The hydroxylamine group is introduced through a nitrosation reaction, where the nitroso group is reduced to form the hydroxylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
N-(9-fluoro-3,4-dihydro-2H-1-benzoxepin-5-ylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or hydroxylamines.
Scientific Research Applications
N-(9-fluoro-3,4-dihydro-2H-1-benzoxepin-5-ylidene)hydroxylamine has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as sedative-hypnotic effects and anti-inflammatory properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of N-(9-fluoro-3,4-dihydro-2H-1-benzoxepin-5-ylidene)hydroxylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: It can bind to specific receptors, such as benzodiazepine receptors, modulating their activity.
Inhibiting Enzymes: The compound may inhibit enzymes involved in various biochemical pathways, leading to altered cellular functions.
Modulating Ion Channels: It can affect ion channels, influencing the flow of ions across cell membranes and impacting cellular signaling.
Comparison with Similar Compounds
N-(9-fluoro-3,4-dihydro-2H-1-benzoxepin-5-ylidene)hydroxylamine can be compared with other similar compounds, such as:
N-(8-fluoro-3,4-dihydro-2H-1-benzopyran-4-ylidene)hydroxylamine: This compound has a similar structure but with a benzopyran ring instead of a benzoxepin ring.
N-(9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ylidene)hydroxylamine: This compound differs in the degree of hydrogenation of the benzoxepin ring.
Properties
IUPAC Name |
N-(9-fluoro-3,4-dihydro-2H-1-benzoxepin-5-ylidene)hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO2/c11-8-4-1-3-7-9(12-13)5-2-6-14-10(7)8/h1,3-4,13H,2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPWZEORLYBERX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NO)C2=C(C(=CC=C2)F)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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